hDHODH-IN-10
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Overview
Description
hDHODH-IN-10 is a selective, potent, and orally active inhibitor of human dihydroorotate dehydrogenase (hDHODH). This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells . This compound has shown significant potential in inhibiting the proliferation of cancer cells, making it a promising candidate for cancer research and treatment .
Preparation Methods
The synthesis of hDHODH-IN-10 involves several steps, starting from commercially available starting materials. The synthetic route typically involves the use of reagents such as boronic acids, palladium catalysts, and various solvents under controlled reaction conditions . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring high purity and yield of the final product .
Chemical Reactions Analysis
hDHODH-IN-10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can be performed to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
hDHODH-IN-10 has a wide range of scientific research applications, including:
Mechanism of Action
hDHODH-IN-10 exerts its effects by inhibiting the activity of human dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . By binding to the enzyme’s active site, this compound prevents the conversion of dihydroorotate to orotate, leading to a depletion of pyrimidine nucleotides . This inhibition disrupts DNA and RNA synthesis, ultimately inhibiting cell proliferation . The molecular targets and pathways involved include the pyrimidine biosynthesis pathway and the mitochondrial electron transport chain .
Comparison with Similar Compounds
hDHODH-IN-10 is unique in its high potency and selectivity as an hDHODH inhibitor. Similar compounds include:
Brequinar: Another potent hDHODH inhibitor with a different chemical structure but similar mechanism of action.
DSM265: A triazolo-pyrimidine-based inhibitor of hDHODH developed for the treatment of malaria.
PTC299: A candidate drug in clinical trials for treating acute myeloid leukemia and other tumors.
This compound stands out due to its high selectivity and oral bioavailability, making it a promising candidate for further research and development .
Biological Activity
hDHODH-IN-10 is a selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases. The following sections detail the biological activity of this compound, including its mechanism of action, effects on various cell types, and relevant case studies.
hDHODH is an enzyme that catalyzes the conversion of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. Inhibition of hDHODH disrupts this pathway, leading to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism is particularly impactful in rapidly proliferating cells, such as cancer cells, where increased demand for nucleotides is necessary for cell division and growth.
In Vitro Studies
- Cell Line Sensitivity : Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines, including acute myeloid leukemia (AML) cells. In studies using HL60 and THP-1 cell lines, this compound induced significant apoptosis and differentiation. The knockout of DHODH using CRISPR technology resulted in a marked increase in apoptosis rates (from 1.34% to over 23% in HL60 cells) and differentiation markers such as CD11b and CD14 .
- Fluorescence Assays : A fluorescence-based assay developed to measure DHODH activity demonstrated that this compound effectively reduced orotic acid production in HeLa cells by inhibiting DHODH activity. The specific activity of DHODH was significantly higher in malignant tissues compared to adjacent normal tissues, suggesting that this compound's efficacy may be enhanced in cancerous environments .
Cell Type | Specific Activity (pmol/10^5 cells/h) | Effect of this compound |
---|---|---|
HeLa | 340 ± 25.9 | Induces apoptosis |
Fibroblasts | 54.1 ± 7.40 | Minimal effect |
AML Cells (HL60) | N/A | Increased apoptosis |
In Vivo Studies
In vivo studies have shown that this compound can significantly inhibit tumor growth in xenograft models. The compound demonstrated strong antitumor activity by targeting the metabolic dependencies of tumors on pyrimidine synthesis. Additionally, it has been suggested that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy against AML .
Case Studies
- Acute Myeloid Leukemia (AML) : A study highlighted the use of this compound in AML treatment, where it was shown to induce differentiation and apoptosis in leukemia cells. The combination with adriamycin further prolonged survival rates in animal models .
- Neuroblastoma : High expression levels of DHODH have been correlated with poor prognosis in neuroblastoma patients. Targeting DHODH with inhibitors like this compound could potentially improve outcomes by reducing tumor aggressiveness through metabolic disruption .
Properties
Molecular Formula |
C21H15ClF4N2O4 |
---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
(Z)-N-[4-(2-chlorobenzoyl)-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-2-cyano-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C21H15ClF4N2O4/c1-10(29)14(9-27)20(31)28-17-8-18(32-11(2)21(24,25)26)13(7-16(17)23)19(30)12-5-3-4-6-15(12)22/h3-8,11,29H,1-2H3,(H,28,31)/b14-10-/t11-/m0/s1 |
InChI Key |
FEOYUARGFWZVAW-HKLRHMNMSA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)/C(=C(/C)\O)/C#N |
Canonical SMILES |
CC(C(F)(F)F)OC1=CC(=C(C=C1C(=O)C2=CC=CC=C2Cl)F)NC(=O)C(=C(C)O)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.